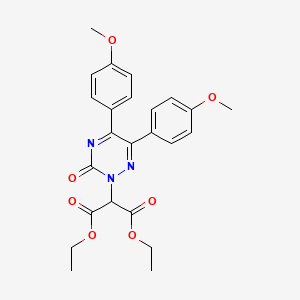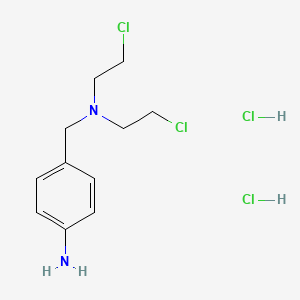
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various therapeutic and industrial applications. Nitrogen mustards were initially developed for chemical warfare but have since found significant use in medical treatments, particularly in oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride typically involves the reaction of 4-aminobenzylamine with beta-chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of various by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential use in biochemical assays.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties, which can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride involves its alkylating properties. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This action makes it effective in targeting rapidly dividing cells, such as cancer cells. The primary molecular targets are the guanine bases in DNA, where the compound forms inter-strand cross-links .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-bis(beta-chloroethyl)amine hydrochloride
- Tris(beta-chloroethyl)amine hydrochloride
- Melphalan
- Chlorambucil
Uniqueness
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is unique due to its specific structure, which allows for targeted alkylation of DNA. Compared to other nitrogen mustards, it may offer different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for specific medical and industrial applications .
Eigenschaften
CAS-Nummer |
102395-97-1 |
|---|---|
Molekularformel |
C11H18Cl4N2 |
Molekulargewicht |
320.1 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)aminomethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;;/h1-4H,5-9,14H2;2*1H |
InChI-Schlüssel |
KGIIPJSNBLATAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


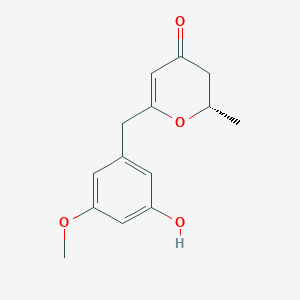
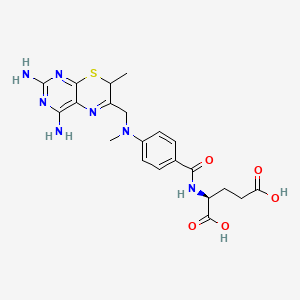
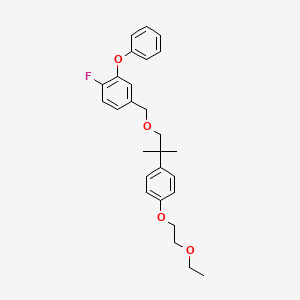
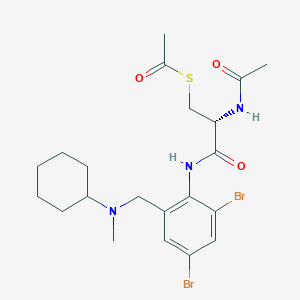
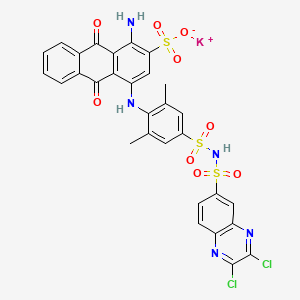
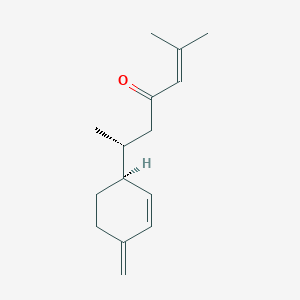
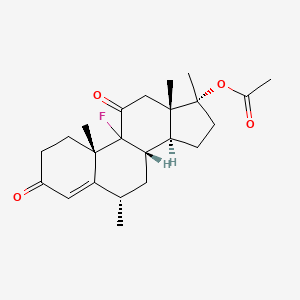
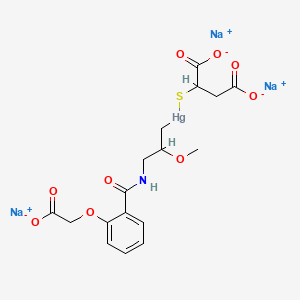
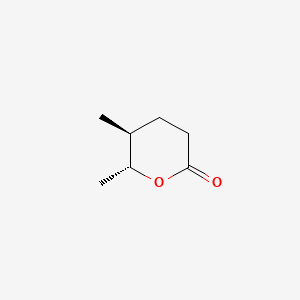
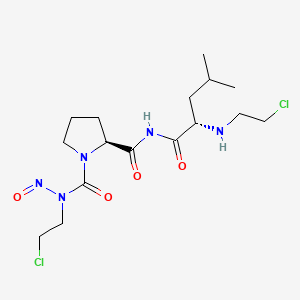
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
